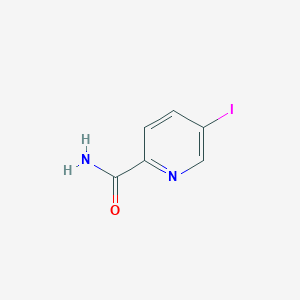![molecular formula C13H15NO3 B6273846 rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans CAS No. 188412-27-3](/img/no-structure.png)
rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-benzyl N-[(1R,3R)-3-formylcyclobutyl]carbamate, trans (rac-BCC) is an organocatalyst that has been used in a variety of synthetic organic chemistry applications. It is a chiral, non-racemic, and non-toxic catalyst that can be used in the synthesis of a wide range of molecules. Rac-BCC has been studied extensively in the past two decades, and its applications have been explored in both academic and industrial settings.
科学研究应用
Rac-BCC has been used in a variety of scientific research applications, including asymmetric catalysis, organic synthesis, and biocatalysis. In asymmetric catalysis, it has been used as a catalyst for the synthesis of chiral compounds, such as amino acids and other organic molecules. In organic synthesis, it has been used in the synthesis of a wide range of molecules, including pharmaceuticals, pesticides, and agrochemicals. In biocatalysis, it has been used as a catalyst in the production of enzymes and other proteins.
作用机制
Rac-BCC acts as a chiral catalyst in the synthesis of organic molecules. It works by forming a carbamate intermediate, which then undergoes a rearrangement reaction to form the desired product. The reaction is driven by the formation of a carbon-carbon bond and is catalyzed by the formation of a hydrogen bond between the catalyst and the substrate.
Biochemical and Physiological Effects
Rac-BCC has been studied extensively for its biochemical and physiological effects. It has been shown to be non-toxic and non-irritating, and it does not produce any significant changes in the body's biochemistry. It has also been shown to be effective in the synthesis of a wide range of molecules, including pharmaceuticals, pesticides, and agrochemicals.
实验室实验的优点和局限性
Rac-BCC has several advantages for laboratory experiments. It is a non-toxic, non-irritating catalyst that can be used in a variety of synthetic organic chemistry applications. It is also relatively inexpensive and easy to prepare, and it can be used in a variety of reaction conditions. However, it is not as effective as some other catalysts, and it can be difficult to control the reaction conditions.
未来方向
The future of rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans is promising, and there are a number of potential applications for this catalyst. One potential application is in the synthesis of chiral compounds, such as amino acids and other organic molecules. It could also be used in the synthesis of pharmaceuticals, pesticides, and agrochemicals. Additionally, it could be used in biocatalysis, such as in the production of enzymes and other proteins. Finally, it could be used in the synthesis of polymers and other materials.
合成方法
Rac-BCC is synthesized by the reaction of benzyl chloroformate with 3-formylcyclobutanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a three-step mechanism involving the formation of a carbamate intermediate, the rearrangement of the intermediate to the desired product, and the hydrolysis of the intermediate. The reaction is typically carried out at room temperature, and the product can be purified by column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans involves the protection of the amine group, followed by the formation of the cyclobutane ring and the introduction of the formyl group. The final step involves the deprotection of the amine group and the formation of the carbamate.", "Starting Materials": [ "Benzylamine", "Di-tert-butyl dicarbonate", "Sodium hydride", "Cyclobutanone", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Ammonium chloride" ], "Reaction": [ "Benzylamine is reacted with di-tert-butyl dicarbonate in the presence of sodium hydride to form the protected amine.", "The protected amine is then reacted with cyclobutanone in methanol to form the cyclobutane ring.", "The formyl group is introduced by reacting the cyclobutane intermediate with hydrochloric acid and sodium borohydride in methanol.", "The amine protection is removed by reacting the intermediate with acetic acid and sodium hydroxide in ethanol.", "The final step involves the formation of the carbamate by reacting the intermediate with carbon dioxide and ammonium chloride in ethanol." ] } | |
CAS 编号 |
188412-27-3 |
产品名称 |
rac-benzyl N-[(1r,3r)-3-formylcyclobutyl]carbamate, trans |
分子式 |
C13H15NO3 |
分子量 |
233.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



